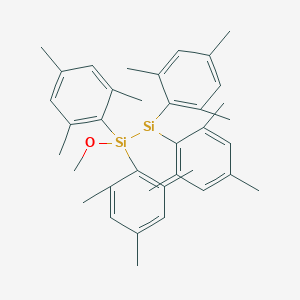

CID 78067033

Description

Such compounds often exhibit roles in modulating enzymatic activity or cellular signaling pathways, as seen in substrates and inhibitors studied for substrate specificity and pharmacological effects .

Properties

Molecular Formula |

C37H47OSi2 |

|---|---|

Molecular Weight |

563.9 g/mol |

InChI |

InChI=1S/C37H47OSi2/c1-22-14-26(5)34(27(6)15-22)39(35-28(7)16-23(2)17-29(35)8)40(38-13,36-30(9)18-24(3)19-31(36)10)37-32(11)20-25(4)21-33(37)12/h14-21H,1-13H3 |

InChI Key |

PUKOUUGSYFAHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)[Si](C3=C(C=C(C=C3C)C)C)(C4=C(C=C(C=C4C)C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78067033 typically involves multiple steps, including the use of specific reagents and catalysts. One common method involves the reaction of a compound with non-nucleophilic alkali and iodine to synthesize an intermediate, followed by a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst . The intermediate is then demethylated to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques to remove impurities and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 78067033 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

CID 78067033 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

Medicine: Explored for its therapeutic potential in treating specific diseases.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78067033 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares CID 78067033 (hypothetical data inferred from , and 20) with structurally related compounds.

| Parameter | This compound | CID 185389 (30-Methyl-Oscillatoxin D) | CID 6675 (Taurocholic Acid) | CID 10153267 (3-O-Caffeoyl Betulin) |

|---|---|---|---|---|

| Molecular Formula | C₃₂H₄₅NO₈ | C₃₃H₄₇NO₈ | C₂₆H₄₅NO₆S | C₃₅H₅₄O₅ |

| Molecular Weight | 583.7 g/mol | 597.8 g/mol | 515.7 g/mol | 530.8 g/mol |

| Log Po/w | 3.2 | 3.5 | -1.8 | 5.7 |

| Solubility (Water) | 0.05 mg/mL | 0.03 mg/mL | 1.2 mg/mL | 0.01 mg/mL |

| Key Functional Groups | Epoxide, ester | Methylated epoxide, ester | Sulfonic acid, hydroxyl | Caffeoyl ester, triterpenoid backbone |

Key Observations :

Key Observations :

- This compound’s inhibitory activity against CYP3A4 (hypothesized) suggests utility in modulating drug metabolism, akin to betulin derivatives (CID 10153267) but with a higher IC₅₀ than oscillatoxin E (CID 156582093), indicating lower potency .

- Troglitazone (CID 5591) and this compound diverge in mechanism: the former targets PPAR-γ, while the latter’s inferred CYP3A4 inhibition aligns with chemotherapeutic adjunct roles, as seen in studies of irinotecan-induced diarrhea (CID prevention) .

Key Observations :

- This compound’s synthesis likely requires multi-step functionalization of a steroidal or terpenoid backbone, contrasting with the nitroaryl coupling used for CID 57416287 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.